2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid
Overview
Description
2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid typically involves multiple steps. One common approach starts with the protection of the piperidine nitrogen using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. This is followed by the introduction of the carbonyl group through acylation reactions. The final step involves the formation of the hydrazinecarboxylic acid moiety, which can be achieved through hydrazinolysis of an ester intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions would result in the replacement of a functional group with the nucleophile used.
Scientific Research Applications
2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to interact selectively with its target. The hydrazinecarboxylic acid moiety can form hydrogen bonds and other interactions with the target, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound is similar in structure but features a phenyl group instead of a hydrazinecarboxylic acid moiety.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid:
Uniqueness
2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid is unique due to its combination of a Boc-protected piperidine ring and a hydrazinecarboxylic acid moiety. This combination provides a balance of steric protection and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]carbamic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5/c1-12(2,3)20-11(19)15-6-4-8(5-7-15)9(16)13-14-10(17)18/h8,14H,4-7H2,1-3H3,(H,13,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATPALBPYIASPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NNC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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